6-[3-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid
Overview
Description
6-[3-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H7F3N2O2 and its molecular weight is 268.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical (NLO) Properties : Pyrimidine derivatives, such as those related to 6-[3-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid, demonstrate promising applications in nonlinear optics (NLO) fields. Studies indicate that these compounds have considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Pharmacological Activities : Several studies have explored the impact of various substitutions on pyrimidine derivatives, including those related to this compound, on their pharmacological activities. These compounds have been investigated for their potential as inhibitors of enzymes like dihydrofolic reductase, with implications in drug discovery and development (Baker & Jordaan, 1965).
Inhibitory Effects on Gene Expression : Research has also focused on the structure-activity relationship of pyrimidine derivatives in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in various biological processes. These studies are vital in understanding the potential oral bioavailability and therapeutic applications of these compounds (Palanki et al., 2000).
Synthesis of Trifluoromethylated Analogues : There is considerable interest in the synthesis of trifluoromethylated analogues of pyrimidine derivatives for their unique chemical and biological properties. These compounds have potential applications in the development of new drugs and materials (Sukach et al., 2015).
Antimicrobial Activities : Pyrimidine derivatives, including those structurally similar to this compound, have been evaluated for their antimicrobial activities. This research is crucial in the context of developing new antimicrobial agents to combat various bacterial and fungal infections (Ghashang et al., 2013).
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-2-7(4-8)9-5-10(11(18)19)17-6-16-9/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKAGOZEALANAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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